molecular formula C14H23Cl2N3 B3013031 4-Cyclobutyl-6-methyl-2-piperidin-4-ylpyrimidine;dihydrochloride CAS No. 2445793-00-8

4-Cyclobutyl-6-methyl-2-piperidin-4-ylpyrimidine;dihydrochloride

Cat. No. B3013031
CAS RN: 2445793-00-8
M. Wt: 304.26
InChI Key: VKQFEQLZSIYBBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions that result in the formation of complex structures with potential biological activities. For instance, a novel class of 1'-cyclobutyl-6-(4-piperidyloxy)spiro[benzopyran-2,4'-piperidine] derivatives was synthesized with high affinity for histamine-3 receptors (H3R), indicating the importance of the cyclobutyl and piperidine components in medicinal chemistry . Similarly, cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines were synthesized through cycloaddition and subsequent reductive opening of lactone-bridged adducts, showcasing the versatility of piperidine-based compounds .

Molecular Structure Analysis

The molecular structure of related compounds reveals the importance of the spatial arrangement and conformation of the substituents. For example, the crystal structure of a 1-(4-Methylbenzyl)piperidin-4-one derivative showed a nonplanar conformation with the piperidine ring adopting a chair conformation, which is crucial for the biological activity of such compounds . The arrangement of functional groups and the overall 3D structure significantly influence the interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of compounds containing cyclobutyl and piperidine units can be complex and is influenced by the presence of other functional groups. The synthesis of the aforementioned compounds involves reactions such as cycloadditions, ether formations, and oxime formations, which are common in the construction of bioactive molecules . These reactions are carefully designed to introduce specific pharmacophoric groups that can interact with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are determined by their molecular structure and are critical for their pharmacokinetic and pharmacodynamic profiles. For instance, the spirobenzopyran piperidine ether analogs demonstrated not only high H3R affinity but also in vitro liver microsomal stability and selectivity against CYP isoforms, which are important properties for drug candidates . The crystallographic analysis provides insights into the density, molecular volume, and potential non-covalent interactions, such as hydrogen bonding and π-π stacking, which can affect solubility, stability, and bioavailability .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Methods : Researchers have developed efficient synthetic routes for derivatives of piperidine and pyrimidine, which include compounds similar to 4-Cyclobutyl-6-methyl-2-piperidin-4-ylpyrimidine. These methods often involve one-pot reactions and can lead to compounds with potential for further chemical modifications and applications (Bararjanian et al., 2010).

Biological and Pharmacological Research

  • Antimycobacterial Activity : Certain piperidine-containing pyrimidine derivatives have been synthesized and evaluated for their antimycobacterial activity. This includes research on compounds with structures akin to 4-Cyclobutyl-6-methyl-2-piperidin-4-ylpyrimidine and their effectiveness against various strains of Mycobacterium tuberculosis (Kumar et al., 2008).
  • Anti-Influenza Virus Activity : Pyrimidine derivatives, which include structural elements similar to the compound , have shown potential in inhibiting influenza virus activity. This indicates a possible avenue for developing new antiviral drugs (Hisaki et al., 1999).
  • Anti-Angiogenic and DNA Cleavage Activities : Some piperidine-4-carboxamide derivatives, related in structure to 4-Cyclobutyl-6-methyl-2-piperidin-4-ylpyrimidine, have shown significant anti-angiogenic and DNA cleavage activities. This suggests potential use in cancer research and treatment (Kambappa et al., 2017).
  • Antibacterial and Antifungal Agents : Derivatives of piperidine and pyrimidine, similar to the compound , have been synthesized and evaluated for their antibacterial and antifungal properties. This opens up possibilities for new antimicrobial drugs (Thanusu et al., 2010).

Safety and Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

While specific future directions for 4-Cyclobutyl-6-methyl-2-piperidin-4-ylpyrimidine;dihydrochloride are not mentioned in the sources I found, pyrimidine derivatives have been studied for their potential uses in various fields, including medicine and materials science. For instance, some pyrimidine derivatives have shown antiviral, anticancer, antioxidant, and antimicrobial activity . Therefore, it’s possible that future research could explore these or other potential applications for 4-Cyclobutyl-6-methyl-2-piperidin-4-ylpyrimidine;dihydrochloride.

properties

IUPAC Name

4-cyclobutyl-6-methyl-2-piperidin-4-ylpyrimidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3.2ClH/c1-10-9-13(11-3-2-4-11)17-14(16-10)12-5-7-15-8-6-12;;/h9,11-12,15H,2-8H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQFEQLZSIYBBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CCNCC2)C3CCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclobutyl-6-methyl-2-piperidin-4-ylpyrimidine;dihydrochloride

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